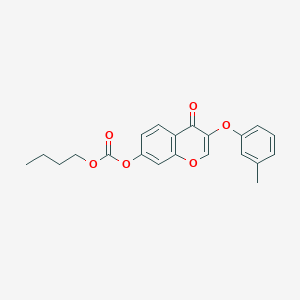![molecular formula C15H11F2N3O4S3 B4779713 2,4-difluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4779713.png)
2,4-difluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide
Overview
Description
2,4-difluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide, also known as DB869, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DB869 has been shown to exhibit potent inhibitory effects on several enzymes, including carbonic anhydrases (CAs) and cathepsin K (CatK).
Mechanism of Action
2,4-difluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide inhibits CAs and CatK by binding to the active site of the enzymes. The binding of 2,4-difluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide to the active site of CAs prevents the hydration of carbon dioxide to bicarbonate and a proton. This results in a decrease in the concentration of bicarbonate ions in the blood, which can be beneficial in the treatment of diseases such as glaucoma and epilepsy. The binding of 2,4-difluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide to the active site of CatK prevents the degradation of extracellular matrix proteins, particularly in bone resorption. This can be beneficial in the treatment of diseases such as osteoporosis and rheumatoid arthritis.
Biochemical and Physiological Effects:
2,4-difluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide has been shown to exhibit potent inhibitory effects on several enzymes, including CAs and CatK. The inhibition of CAs by 2,4-difluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide results in a decrease in the concentration of bicarbonate ions in the blood, which can be beneficial in the treatment of diseases such as glaucoma and epilepsy. The inhibition of CatK by 2,4-difluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide prevents the degradation of extracellular matrix proteins, particularly in bone resorption. This can be beneficial in the treatment of diseases such as osteoporosis and rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
The advantages of using 2,4-difluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide in lab experiments include its potency and selectivity for CAs and CatK. The limitations of using 2,4-difluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide in lab experiments include its potential toxicity and the need for careful dosing.
Future Directions
For research on 2,4-difluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide include the development of more potent and selective inhibitors of CAs and CatK, the evaluation of the efficacy of 2,4-difluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide in animal models of disease, and the investigation of the potential therapeutic applications of 2,4-difluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide in humans. Additionally, further research is needed to explore the potential side effects and toxicity of 2,4-difluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide.
Scientific Research Applications
2,4-difluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory effects on several enzymes, including carbonic anhydrases (CAs) and cathepsin K (CatK). CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in several physiological processes, including acid-base balance, ion transport, and bone resorption. CatK is a lysosomal cysteine protease that is involved in the degradation of extracellular matrix proteins, particularly in bone resorption.
properties
IUPAC Name |
2,4-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O4S3/c16-10-1-6-14(13(17)9-10)27(23,24)19-11-2-4-12(5-3-11)26(21,22)20-15-18-7-8-25-15/h1-9,19H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCABCLDFEXIEBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (3-methyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4779638.png)
![N-[2-(2-chlorophenoxy)ethyl]-3-iodobenzamide](/img/structure/B4779644.png)

![2-[(2-methoxyethyl)thio]-N-4-pyridinylbenzamide](/img/structure/B4779656.png)

![7-benzyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4779669.png)
![4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4779675.png)
![N-[3-cyano-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4779677.png)

![2-(ethylthio)-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4779687.png)
![N'-bicyclo[2.2.1]hept-2-ylidene-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4779700.png)
![1-[2-(2-isopropyl-4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B4779707.png)
![ethyl [4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4779714.png)
